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molecular formula C8H5NO3 B3146588 Furo[3,2-c]pyridine-7-carboxylic acid CAS No. 603302-86-9

Furo[3,2-c]pyridine-7-carboxylic acid

Cat. No. B3146588
M. Wt: 163.13 g/mol
InChI Key: RFLADSHTGHDBMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08058425B2

Procedure details

Add Borane (1.0 M in tetrahydrofuran, 0.61 mL, 0.61 mmol) to a solution of furo[3,2-c]pyridine-7-carboxylic acid (0.100 g, 0.61 mmol) in tetrahydrofuran (2 mL) and stir for 1 hour. Add additional borane (0.61 mL) stir for 30 minutes, add additional borane (0.61 ml), quench with 1N HCl (10 mL) and stir for 15 minutes. Add aqueous ammonium hydroxide (28-30%, 3 mL), extract with diethyl ether, dry over magnesium sulfate, filter and concentrate to give the title compound as a white solid.
Quantity
0.61 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step Two
Quantity
0.61 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
B.[O:2]1[C:10]2[C:9]([C:11](O)=[O:12])=[CH:8][N:7]=[CH:6][C:5]=2[CH:4]=[CH:3]1>O1CCCC1>[O:2]1[C:10]2[C:9]([CH2:11][OH:12])=[CH:8][N:7]=[CH:6][C:5]=2[CH:4]=[CH:3]1

Inputs

Step One
Name
Quantity
0.61 mL
Type
reactant
Smiles
B
Name
Quantity
0.1 g
Type
reactant
Smiles
O1C=CC=2C=NC=C(C21)C(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.61 mL
Type
reactant
Smiles
B
Step Three
Name
Quantity
0.61 mL
Type
reactant
Smiles
B

Conditions

Stirring
Type
CUSTOM
Details
stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stir for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quench with 1N HCl (10 mL)
STIRRING
Type
STIRRING
Details
stir for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
Add aqueous ammonium hydroxide (28-30%, 3 mL), extract with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C=CC=2C=NC=C(C21)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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